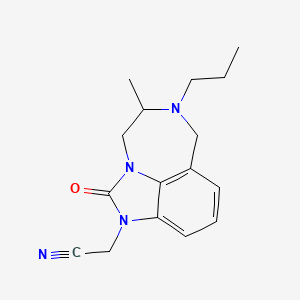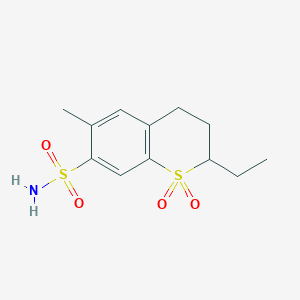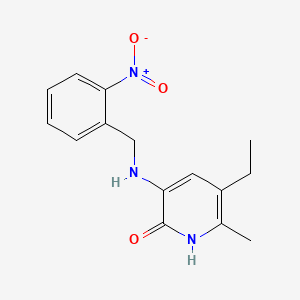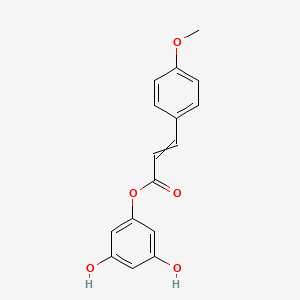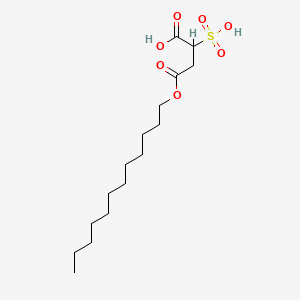
4-Lauryl sulfosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Lauryl sulfosuccinate is an anionic surfactant widely used in various industries due to its excellent emulsifying, dispersing, and cleansing properties. It is known for being milder than many other surfactants, making it a popular choice in personal care products such as shampoos, soaps, and body washes. This compound is also valued for its biodegradability and relatively low environmental impact.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-lauryl sulfosuccinate typically involves two main steps: esterification and sulfonation.
Esterification: Lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.
Sulfonation: The lauryl maleate is then reacted with sodium bisulfite to produce this compound. This step involves careful control of pH and temperature to optimize the reaction and minimize by-products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves:
Raw Material Handling: Ensuring the purity of lauryl alcohol and maleic anhydride.
Reaction Control: Automated systems to monitor and adjust reaction conditions.
Purification: Techniques such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions: 4-Lauryl sulfosuccinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Lauryl alcohol and related compounds.
Substitution: Various substituted sulfosuccinates depending on the nucleophile used.
科学的研究の応用
4-Lauryl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its mild nature.
Medicine: Investigated for its potential in drug delivery systems and as a component in topical formulations.
Industry: Widely used in personal care products, detergents, and
特性
CAS番号 |
119644-80-3 |
|---|---|
分子式 |
C16H30O7S |
分子量 |
366.5 g/mol |
IUPAC名 |
4-dodecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C16H30O7S/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22) |
InChIキー |
GXJHFVAYHCXDQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


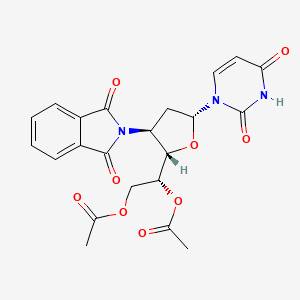
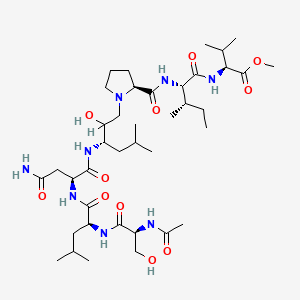
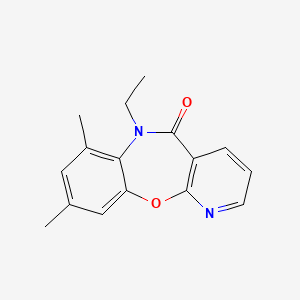
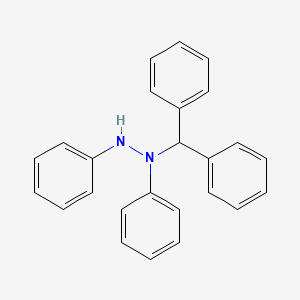
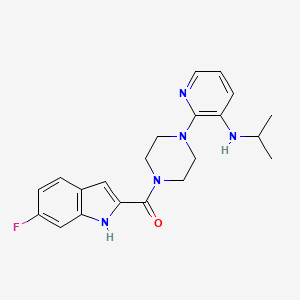
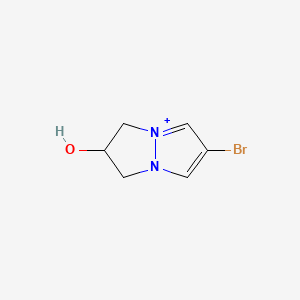
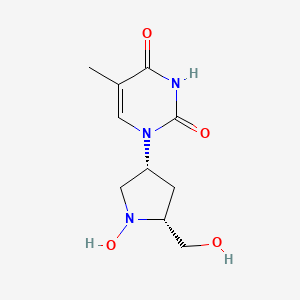
![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)
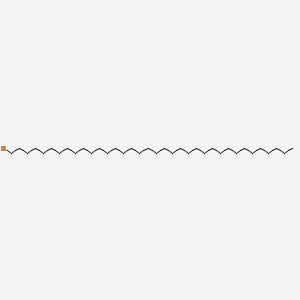
![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)
